molecular formula C18H13ClFN3O2 B11173066 N-(3-chloro-4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11173066
M. Wt: 357.8 g/mol
InChI Key: VMSHKFFOADKXBF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, substituted with various functional groups including a chloro, cyano, and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Substitution Reactions: Introduction of the chloro, cyano, and fluorophenyl groups can be carried out through nucleophilic substitution reactions.

    Amidation: The final step often involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium azide (NaN3), thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, such compounds might be studied for their potential as enzyme inhibitors or receptor ligands. Their interactions with biological macromolecules can provide insights into their mechanism of action.

Medicine

Medicinal chemistry often explores such compounds for their potential therapeutic effects. They might be investigated for their activity against specific diseases or conditions.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13ClFN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H13ClFN3O2/c19-16-8-14(4-1-11(16)9-21)22-18(25)12-7-17(24)23(10-12)15-5-2-13(20)3-6-15/h1-6,8,12H,7,10H2,(H,22,25)

InChI Key

VMSHKFFOADKXBF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)C#N)Cl

Origin of Product

United States

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